molecular formula C9H12NO5P B071915 2-Amino-2-(4-phosphonophenyl)propanoic acid CAS No. 169209-65-8

2-Amino-2-(4-phosphonophenyl)propanoic acid

Cat. No. B071915
M. Wt: 245.17 g/mol
InChI Key: PAONCRJPUQXPRW-UHFFFAOYSA-N
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Description

“2-Amino-2-(4-phosphonophenyl)propanoic acid” is a chemical compound with the molecular formula C9H12NO5P . Its average mass is 245.169 Da and its mono-isotopic mass is 245.045303 Da .


Molecular Structure Analysis

The molecular structure of “2-Amino-2-(4-phosphonophenyl)propanoic acid” is defined by its molecular formula, C9H12NO5P . Unfortunately, specific details about its structure such as the InChI Key and linear structure formula are not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-2-(4-phosphonophenyl)propanoic acid” are defined by its molecular structure. Its molecular weight is 245.17 . Unfortunately, specific details such as its boiling point are not available .

Scientific Research Applications

  • GABA B Receptor Antagonists : The synthesis of 2-Amino-2-(4-chlorophenyl)ethylphosphonic Acid, a compound structurally similar to 2-Amino-2-(4-phosphonophenyl)propanoic acid, demonstrated its potential as a weak specific antagonist of GABA at the GABAB receptor (Abbenante, Hughes, & Prager, 1997).

  • Enantioselective Synthesis in Peptides : A study on the asymmetric synthesis of derivatives of 2-Amino-2-(4-phosphonophenyl)propanoic acid highlights its incorporation into biologically active dodecapeptides (Paladino, Guyard, Thurieau, & Fauchère, 1993).

  • Corrosion Inhibition in Mild Steel : Research indicates that α-aminophosphonates, including compounds similar to 2-Amino-2-(4-phosphonophenyl)propanoic acid, act as corrosion inhibitors for mild steel in hydrochloric acid, useful in industrial processes (Gupta, Verma, Salghi, Lgaz, Mukherjee, & Quraishi, 2017).

  • Synthesis of N-Protected Amino Acids : The synthesis of N-protected(S)-ethyl-2-amino-3-(diethylphosphono) propanoate, a key intermediate for preparing L-2-amino-3-phosphonopropionic acid, demonstrates its application in the preparation of phosphonopropionic acid (Ha, 2013).

  • Inhibition of Alanine Racemase and D-AlanineD-Alanine Ligase

    : DL-(1-Amino-2-propenyl)phosphonic acid, an analogue of vinylglycine and structurally similar to 2-Amino-2-(4-phosphonophenyl)propanoic acid, showed strong inhibition of alanine racemases and D-Ala:D-Ala ligase, indicating potential antimicrobial properties (Vo-Quang, Carniato, Vo-Quang, Lacoste, Neuzil, & Le Goffic, 1986).

  • Synthesis of Acyclic Nucleoside and Nucleotide Analogues : Utilization of nonracemic amino alcohols derived from amino acids, including 2-amino-1-propanol, to assemble acyclic nucleoside and nucleotide analogues demonstrates its relevance in controlling absolute stereochemistry in synthesis (Jeffery, Kim, & Wiemer, 2000).

Safety And Hazards

While specific safety and hazard information for “2-Amino-2-(4-phosphonophenyl)propanoic acid” is not available, general safety precautions for handling similar compounds include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-2-(4-phosphonophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO5P/c1-9(10,8(11)12)6-2-4-7(5-3-6)16(13,14)15/h2-5H,10H2,1H3,(H,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAONCRJPUQXPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)P(=O)(O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398316
Record name MPPG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-phosphonophenyl)propanoic acid

CAS RN

169209-65-8
Record name α-Amino-α-methyl-4-phosphonobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169209-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MPPG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Hovelso, F Sotty, LP Montezinho… - Current …, 2012 - ingentaconnect.com
Glutamate is the main excitatory neurotransmitter in the central nervous system (CNS) and is a major player in complex brain functions. Glutamatergic transmission is primarily mediated …
Number of citations: 124 www.ingentaconnect.com

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